molecular formula C18H19N5O5 B2959607 (2E)-N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 1203437-34-6

(2E)-N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2959607
CAS No.: 1203437-34-6
M. Wt: 385.38
InChI Key: DMVQDPHXTNWZEH-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H19N5O5 and its molecular weight is 385.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Acrylamide derivatives have been employed in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their biological activities. For example, thiosemicarbazide derivatives have been used as precursors in synthesizing various heterocyclic compounds, including imidazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole ring systems. These compounds were then evaluated for their antimicrobial activities (Elmagd et al., 2017).

Antimicrobial Assessment

Compounds incorporating pyrazole and 1,3,4-oxadiazol motifs have been synthesized and assessed for their antimicrobial properties. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential for these compounds in anticancer research (Hassan et al., 2014).

Antiallergic Activities

Pyrazole derivatives have been explored for their antiallergic effects. A study synthesized 2-alkyl-3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides and related compounds, finding that most derivatives exhibited oral antiallergic activity. This research highlights the potential of pyrazole derivatives in developing new antiallergic agents (Huang et al., 1994).

Catalytic Applications

Acrylamide derivatives have also found use in catalysis, as demonstrated by their employment in asymmetric [3+2] cycloadditions with allenoates. This approach has led to the formation of cyclopentenes, showcasing the utility of acrylamide derivatives in synthetic organic chemistry and catalysis (Han et al., 2011).

Antimycobacterial Screening

The synthesis and characterization of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been conducted, with several compounds showing significant in vitro antitubercular activities against Mycobacterium tuberculosis H37Rv. This indicates the potential of these compounds in tuberculosis treatment research (Nayak et al., 2016).

Properties

IUPAC Name

(E)-N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c1-23-8-7-12(22-23)17-20-21-18(28-17)19-15(24)6-5-11-9-13(25-2)16(27-4)14(10-11)26-3/h5-10H,1-4H3,(H,19,21,24)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVQDPHXTNWZEH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.